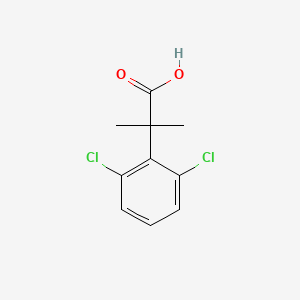

2-(2,6-Dichlorophenyl)-2-methylpropanoic acid

Beschreibung

2-(2,6-Dichlorophenyl)-2-methylpropanoic acid is an arylpropionic acid derivative characterized by a 2,6-dichlorophenyl group attached to a methyl-substituted propanoic acid backbone. The 2,6-dichlorophenyl moiety enhances lipophilicity and may influence binding to cyclooxygenase (COX) enzymes, similar to other chlorinated NSAIDs .

Eigenschaften

IUPAC Name |

2-(2,6-dichlorophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O2/c1-10(2,9(13)14)8-6(11)4-3-5-7(8)12/h3-5H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMIDCOYVCJHGTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=CC=C1Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 2-(2,6-Dichlorophenyl)-2-methylpropanoic acid typically involves the chlorination of cyclohexanone to produce 2,2,6,6-tetrachlorocyclohexanone, which is then subjected to a series of reactions including condensation with malonic acid diester, dehydrochlorination, hydrolysis, rearrangement under alkaline conditions, acidification, and decarboxylation . This method is advantageous due to its simplicity, cost-effectiveness, and high yield.

Industrial Production Methods

In industrial settings, the production of 2-(2,6-Dichlorophenyl)-2-methylpropanoic acid often involves the use of transition metal catalysts such as palladium chloride, along with oxidants like tert-butyl peroxy ether and ligands like Xantphos . This method ensures high purity and yield, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,6-Dichlorophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: Halogen atoms in the compound can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like sodium hydroxide or ammonia can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives such as alcohols, ketones, and substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other chemicals.

Wissenschaftliche Forschungsanwendungen

2-(2,6-Dichlorophenyl)-2-methylpropanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.

Industry: The compound is used in the manufacture of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of 2-(2,6-Dichlorophenyl)-2-methylpropanoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins. By inhibiting these enzymes, the compound reduces inflammation and pain . The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Acidity : The target compound’s pKa (~3.8–4.2) is closer to diclofenac (pKa 4.0) than ibuprofen (pKa 4.9), suggesting enhanced ionization at physiological pH, which may improve tissue permeability .

Lipophilicity : The dichloro substitution likely elevates logP compared to CLO or the methoxy analogue, favoring membrane penetration but possibly increasing hepatotoxicity risks .

Biologische Aktivität

2-(2,6-Dichlorophenyl)-2-methylpropanoic acid is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a dichlorophenyl group attached to a methylpropanoic acid backbone, contributing to its unique reactivity and biological profile. Its chemical formula is CHClO.

Research indicates that 2-(2,6-Dichlorophenyl)-2-methylpropanoic acid exhibits anti-inflammatory and analgesic properties. The proposed mechanisms include:

- Inhibition of Enzymes : The compound may inhibit specific enzymes involved in inflammatory pathways, such as phospholipases and cyclooxygenases.

- Receptor Interaction : It has been shown to interact with various receptors that modulate pain and inflammation signaling pathways.

Pharmacological Studies

Recent studies have explored the pharmacokinetic properties of this compound, assessing its absorption, distribution, metabolism, and excretion (ADME). Key findings include:

- Absorption : The compound demonstrates good absorption characteristics in biological systems.

- Distribution : It shows a favorable distribution profile in various tissues.

- Metabolism : Metabolic pathways involve conjugation and oxidation reactions.

- Excretion : Primarily excreted through renal pathways.

Case Studies

-

Anti-inflammatory Activity :

- In a controlled study involving animal models, 2-(2,6-Dichlorophenyl)-2-methylpropanoic acid significantly reduced edema induced by inflammatory agents. The results indicated a dose-dependent response with an optimal effect observed at moderate doses.

-

Analgesic Effects :

- Another study assessed its analgesic properties using the formalin test in rodents. The compound demonstrated notable pain relief comparable to standard analgesics like ibuprofen.

Comparative Biological Activity

To understand its efficacy relative to similar compounds, a comparison table is provided below:

| Compound Name | Anti-inflammatory Activity | Analgesic Activity | Mechanism of Action |

|---|---|---|---|

| 2-(2,6-Dichlorophenyl)-2-methylpropanoic acid | High | Moderate | Enzyme inhibition; receptor interaction |

| 2-(4-Chlorophenyl)-2-methylpropanoic acid | Moderate | Low | Primarily receptor interaction |

| 4-Chloro-2-methylphenoxyacetic acid | High | High | Enzyme inhibition; receptor interaction |

Potential Applications

The potential applications of 2-(2,6-Dichlorophenyl)-2-methylpropanoic acid extend to:

- Pharmaceutical Development : As a candidate for new anti-inflammatory and analgesic drugs.

- Agricultural Chemicals : Its herbicidal properties are being explored for use in agrochemicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.